molecular formula C21H21N3O5 B11976373 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)hexanamide

Cat. No.: B11976373
M. Wt: 395.4 g/mol
InChI Key: BFCVQVXUYWDELR-UHFFFAOYSA-N
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Description

6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isoindole ring, a hexanoic acid chain, and a nitro-substituted phenyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE typically involves multi-step organic reactions. One common approach is the condensation of an isoindole derivative with a hexanoic acid derivative, followed by the introduction of the nitro-substituted phenyl amide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The isoindole ring can be hydrogenated to form a dihydroisoindole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of a dihydroisoindole derivative.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-PHENYL-PROPIONAMIDE
  • 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-PHENETHYL-3-PHENYL-PROPIONAMIDE
  • 3-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-(2-METHOXY-PHENYL)-PROPIONAMIDE

Uniqueness

6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features enable it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)hexanamide

InChI

InChI=1S/C21H21N3O5/c1-14-10-11-15(13-18(14)24(28)29)22-19(25)9-3-2-6-12-23-20(26)16-7-4-5-8-17(16)21(23)27/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,22,25)

InChI Key

BFCVQVXUYWDELR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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